molecular formula C11H13ClN4O B3210167 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one CAS No. 1062244-39-6

2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one

Cat. No.: B3210167
CAS No.: 1062244-39-6
M. Wt: 252.7 g/mol
InChI Key: UMPVZSUDXOHSES-UHFFFAOYSA-N
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Description

The compound 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one belongs to the pyrimido-diazepinone class, characterized by a fused bicyclic structure containing nitrogen atoms.

Properties

IUPAC Name

2-chloro-9-cyclobutyl-7,8-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c12-11-13-6-8-10(15-11)16(7-2-1-3-7)5-4-9(17)14-8/h6-7H,1-5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPVZSUDXOHSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(=O)NC3=CN=C(N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted pyrimidine derivative with a cyclobutyl amine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at the 9-position (cyclobutyl vs. cyclopentyl, phenyl) and additional functional groups (e.g., fluorine, methyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position 9) Molecular Formula Molecular Weight Purity Storage Conditions
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one Cyclopentyl, 7,7-difluoro C₁₃H₁₅ClF₂N₄O 316.73 g/mol ≥95% -20°C (inert atmosphere)
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one Cyclopentyl, 7,7-difluoro C₁₂H₁₃ClF₂N₄O 302.71 g/mol ≥95% -20°C (inert atmosphere)
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione Phenyl, ethoxymethyl C₁₈H₂₂N₄O₃ 354.39 g/mol N/A Not specified

Key Observations :

  • Cyclobutyl vs.
  • Fluorine Substitution : The 7,7-difluoro modification in cyclopentyl analogs enhances metabolic stability and electronegativity, which may improve pharmacokinetic profiles .
  • Methyl Group (Position 5) : The presence of a methyl group in C₁₃H₁₅ClF₂N₄O increases molecular weight by ~14 g/mol compared to its demethylated counterpart, possibly influencing solubility .

Biological Activity

The compound 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a member of the pyrimidine and diazepine family of compounds. Its unique structural features suggest potential biological activities that warrant investigation. This article will explore the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C12_{12}H13_{13}ClN4_{4}O
  • Molecular Weight : 302.71 g/mol

Structural Characteristics

The compound features a chloro-substituted pyrimidine ring fused with a diazepine structure. This configuration is significant for its interaction with biological targets.

Pharmacological Properties

Preliminary studies suggest that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds in the pyrimidine family have shown effectiveness against Gram-positive and Gram-negative bacteria. The antimicrobial properties were assessed using the disk diffusion method, measuring inhibition zones against standard bacterial strains such as Staphylococcus aureus and E. coli .
  • CNS Activity : Compounds within this class are often evaluated for central nervous system (CNS) effects, including potential anxiolytic and sedative properties. The diazepine structure is known for its interaction with GABA receptors, which may contribute to these effects.

Case Studies

  • Antimicrobial Screening :
    • A study conducted on related pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens. The tested compounds were dissolved in DMF and assessed for their inhibition zones, revealing promising results that suggest similar efficacy for this compound .
  • CNS Effects :
    • Research into diazepine derivatives has shown that they can modulate neurotransmitter systems in the brain. Such studies indicate that this compound may possess similar CNS-active properties due to its structural analogies with known psychoactive compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the Pyrimidine Ring : Utilizing cyclization reactions to construct the core structure.
  • Chlorination : Introducing the chlorine substituent at the 2-position of the pyrimidine ring.
  • Cyclization to Diazepine : Finalizing the structure through cyclization processes that yield the diazepine moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one
Reactant of Route 2
2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one

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